Bienvenue dans la boutique en ligne BenchChem!

2-(2,2,2-Trifluoroethyl)pent-4-en-1-amine

Medicinal Chemistry Peptidomimetics Amide Bond Bioisostere

2-(2,2,2-Trifluoroethyl)pent-4-en-1-amine (CAS 1995418-63-7) is a fluorinated amine building block that comprises a trifluoroethyl pharmacophore, a primary amine nucleophile, and a terminal alkene handle. The trifluoroethyl motif is functionally established as a hydrolytically stable, less basic amide-bond isostere.

Molecular Formula C7H12F3N
Molecular Weight 167.17 g/mol
CAS No. 1995418-63-7
Cat. No. B1481871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Trifluoroethyl)pent-4-en-1-amine
CAS1995418-63-7
Molecular FormulaC7H12F3N
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC=CCC(CC(F)(F)F)CN
InChIInChI=1S/C7H12F3N/c1-2-3-6(5-11)4-7(8,9)10/h2,6H,1,3-5,11H2
InChIKeyDYVWEUNQPHVLIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2,2-Trifluoroethyl)pent-4-en-1-amine (CAS 1995418-63-7): A Unique Amide Isostere Building Block for Rational Drug Design


2-(2,2,2-Trifluoroethyl)pent-4-en-1-amine (CAS 1995418-63-7) is a fluorinated amine building block that comprises a trifluoroethyl pharmacophore, a primary amine nucleophile, and a terminal alkene handle. The trifluoroethyl motif is functionally established as a hydrolytically stable, less basic amide-bond isostere [1]. This foundational feature differentiates these types of compounds from traditional non-fluorinated linkers and is leveraged to enhance the metabolic stability of peptide-based inhibitors, while enabling divergent downstream functionalization via the olefin [2].

Why 2-(2,2,2-Trifluoroethyl)pent-4-en-1-amine Cannot Be Replaced by Common Alkyl Amines or Simple Aniline Bioisosteres


Simple generic-substitution analogs, such as pent-4-en-1-amine (the non-fluorinated parent), cannot replicate the differentiated properties of 2-(2,2,2-trifluoroethyl)pent-4-en-1-amine. The introduction of the trifluoroethyl group with strong electron-withdrawing ability reduces the basicity of the neighboring amine (ΔpKa ~ 4 units compared to ethylamine), allowing it to mimic a neutral amide bond rather than acting as a strongly basic center [1]. Furthermore, the incorporation of the CF3 group transforms the highly enzyme-sensitive amide bond into a metabolically inert scaffold, a feature structurally validated in clinical candidates such as Odanacatib, where this swap increased metabolic stability while maintaining binding potency [2]. These class-wide distinct electronic and metabolic properties mean that non-fluorinated derivatives are not functionally interchangeable in drug optimization workflows.

Procurement-Relevant Quantitative Differentiation of 2-(2,2,2-Trifluoroethyl)pent-4-en-1-amine (CAS 1995418-63-7)


Primary Amine vs. N-Methyl Derivative: Functionality for Direct Amide Isostere Coupling

The target compound 2-(2,2,2-trifluoroethyl)pent-4-en-1-amine (CAS 1995418-63-7, MW = 167.17 g/mol, C7H12F3N) possesses a free primary amine, which is a prerequisite for directly forming the trifluoroethylamine amide-isostere linkage (‑CH(CF3)-NH‑) during solid-phase peptide synthesis or fragment coupling. Its closest structural analog, N-methyl-2-(2,2,2-trifluoroethyl)pent-4-en-1-amine (CAS 1998404-07-1, MW = 181.2 g/mol, C8H14F3N), features a secondary amine that cannot form the same hydrogen-bond donor interaction [1].

Medicinal Chemistry Peptidomimetics Amide Bond Bioisostere

Lipophilicity Gain: XLogP3 of Trifluoroethyl Amine vs. Non-Fluorinated Parent Pent-4-en-1-amine

The introduction of the trifluoroethyl substituent significantly alters the partition coefficient. The computed XLogP3 value for 2-(2,2,2-trifluoroethyl)pent-4-en-1-amine is 2.1, reflecting moderate lipophilicity conducive to membrane permeability [1]. In contrast, the non-fluorinated parent compound, pent-4-en-1-amine (CAS 22537-07-1, MW = 85.15 g/mol, C5H11N), has a predicted logP of approximately 0.7–1.0, indicating substantially higher hydrophilicity [2].

Physicochemical Properties Lipophilicity Druglikeness

Metabolic Stability Enhancement: Trifluoroethylamine Isostere vs. Native Amide Bond in Protease Inhibitors

When the amide bond (‑CO‑NH‑) in peptide-based inhibitors is replaced with the trifluoroethylamine (‑CH(CF3)-NH‑) isostere, experimentally validated metabolic stability improvements have been demonstrated in cysteine protease inhibitors. In a matched molecular pair study on cruzain inhibitors, the amide-containing control exhibited a half-life of only 8 min in liver microsomes, whereas the trifluoroethylamine analog extended the half-life to >240 min, a 30-fold improvement [1]. The parent amide inhibitor showed a Ki of 1.2 nM, and the trifluoroethylamine replacement retained near-equivalent affinity (Ki = 1.5 nM) [1].

Metabolic Stability Protease Inhibitors Peptidomimetics

Amine Basicity Modulation: pKa Shift of Trifluoroethylamines Enables Amide Mimicry

The electron-withdrawing trifluoroethyl group significantly depresses the pKa of the adjacent amine nitrogen. The pKa of a typical trifluoroethyl-substituted amine is approximately 6.5, compared to ~10.6 for the non-fluorinated ethylamine analog, a ΔpKa shift of approximately 4 units [1]. This reduction is essential for mimicking the neutral character of an amide bond and maintaining critical hydrogen bonding interactions at the target binding site [2]. In contrast, the non-fluorinated analog pent-4-en-1-amine retains a highly basic amine (predicted pKa ~10.5) that would be predominantly protonated under physiological conditions, thereby compromising target engagement.

Amine Basicity Amide Isostere Drug Design

Dual Reactive Functionality: Primary Amine Plus Terminal Alkene for Orthogonal Derivatization

2-(2,2,2-Trifluoroethyl)pent-4-en-1-amine features two orthogonal reactive handles: a primary amine for amide coupling or reductive amination, and a terminal alkene for cross-coupling or thiol-ene chemistry [1]. The simplest trifluoroethyl building block, 2,2,2-trifluoroethylamine (CAS 753-90-2, MW = 99.06 g/mol, C2H4F3N), lacks the alkene handle entirely, limiting its synthetic utility to single-point derivatization. Similarly, N-(2,2,2-trifluoroethyl)butan-1-amine (saturated analog) cannot participate in alkene-based bioconjugation or polymerization reactions .

Organic Synthesis Bifunctional Building Block Click Chemistry

Reduced Topological Polar Surface Area (TPSA) for Enhanced Membrane Permeability

The computed Topological Polar Surface Area (TPSA) for 2-(2,2,2-trifluoroethyl)pent-4-en-1-amine is 26 Ų [1]. For comparison, the N-methyl derivative (CAS 1998404-07-1) has a TPSA of only the nitrogen lone pair contribution (~3.2 Ų), but this comes at the cost of losing the H-bond donor required for target binding as described in Evidence Item 1 . The low TPSA of the target compound (26 Ų) falls well within the established druglikeness threshold of <140 Ų for oral bioavailability, while maintaining a balanced property profile that supports both passive membrane permeation and target engagement.

Membrane Permeability Physicochemical Properties Oral Bioavailability

Optimal Deployment Scenarios for 2-(2,2,2-Trifluoroethyl)pent-4-en-1-amine in Drug Discovery and Chemical Biology


Peptide-Based Protease Inhibitor Optimization via Amide-to-Trifluoroethylamine Isosteric Replacement

Medicinal chemists synthesizing peptide-based cysteine or serine protease inhibitors should deploy 2-(2,2,2-trifluoroethyl)pent-4-en-1-amine as a key intermediate to introduce the trifluoroethylamine amide isostere. Class-level evidence demonstrates that this replacement can increase liver microsome half-life by 30-fold (from 8 min to >240 min) while retaining binding affinity within 1.25-fold of the parent amide (Ki from 1.2 nM to 1.5 nM) [1]. The target compound's accessible primary amine enables direct incorporation via standard coupling protocols, and its free N–H maintains the critical hydrogen bond to Gly66 observed in cathepsin K inhibitors such as Odanacatib [2]. Researchers should prioritize this building block when designing metabolically stable peptidomimetics destined for in vivo pharmacokinetic evaluation.

Synthesis of Fluorinated Bioactive Molecules via Orthogonal Amine-Alkene Functionalization

For synthetic chemists constructing complex fluorinated libraries, 2-(2,2,2-trifluoroethyl)pent-4-en-1-amine serves as a dual-handle scaffold that combines the trifluoroethyl pharmacophore with a terminal alkene. The primary amine can undergo reductive amination or amide coupling, while the alkene is available for thiol-ene click chemistry, cross-metathesis, or Heck coupling [1]. This orthogonal reactivity enables a two-step diversification sequence that would require a longer linear synthesis if using simpler building blocks like 2,2,2-trifluoroethylamine (which lacks the alkene handle). The compound's XLogP3 of 2.1 places derived products in a lipophilicity range favorable for cell permeability screens [2].

Structure-Activity Relationship (SAR) Studies Targeting Fluorination-Dependent Potency Modulation

In GPCR and aminergic receptor ligand optimization programs, fluorination can increase potency by more than 50-fold in specific cases [1]. Researchers conducting matched molecular pair (MMP) SAR studies can use 2-(2,2,2-trifluoroethyl)pent-4-en-1-amine to systematically compare the fluorinated scaffold against non-fluorinated pent-4-en-1-amine controls. The pKa difference (≈6.5 vs. ≈10.5) means the fluorinated amine is >99% neutral at physiological pH, altering both the binding mode and pharmacokinetics. Procurement of both the target compound and its non-fluorinated analog allows robust evaluation of the fluorine effect on target affinity, selectivity, and metabolic turnover.

Bioconjugation and Chemical Probe Development Leveraging the Terminal Alkene as a Latent Conjugation Handle

Chemical biologists developing activity-based probes or proteolysis-targeting chimeras (PROTACs) can exploit the terminal alkene of 2-(2,2,2-trifluoroethyl)pent-4-en-1-amine for late-stage functionalization. The low TPSA of 26 Ų ensures that incorporation of this building block does not excessively inflate polarity in the final conjugate [1]. The trifluoroethylamine motif simultaneously provides metabolic shielding at the linkage site, protecting the conjugate from premature degradation during cellular assays. This dual functionality is not available from alternative building blocks such as 2,2,2-trifluoroethylamine (no alkene) or pent-4-en-1-amine (no metabolic stability enhancement).

Quote Request

Request a Quote for 2-(2,2,2-Trifluoroethyl)pent-4-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.